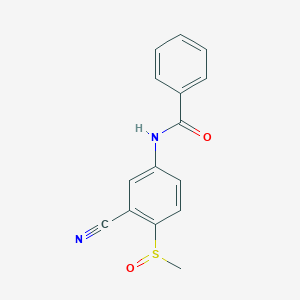

N-(3-Cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide

Description

Properties

IUPAC Name |

N-(3-cyano-4-methylsulfinylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-20(19)14-8-7-13(9-12(14)10-16)17-15(18)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECGVPXFDNNTOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide typically involves the reaction of 3-cyano-4-(methylsulfinyl)aniline with benzenecarboxylic acid derivatives under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide undergoes various chemical reactions, including:

Oxidation: The methylsulfinyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Halogens (e.g., chlorine, bromine), nitro compounds

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated aromatic compounds

Scientific Research Applications

N-(3-Cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and methylsulfinyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Gaps

- Synthetic Challenges : Sulfinyl-containing compounds require precise oxidation of sulfanyl precursors, which may complicate large-scale synthesis compared to sulfonyl analogs .

- Stability : Sulfinyl groups are prone to further oxidation, necessitating stability studies under storage and physiological conditions.

Biological Activity

N-(3-Cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide, also known by its chemical formula , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C16H11N3OS |

| Molar Mass | 293.34 g/mol |

| Density | 1.32 g/cm³ (predicted) |

| Boiling Point | 416.2 °C (predicted) |

| pKa | 11.31 (predicted) |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to inhibit certain enzymes involved in metabolic pathways, which can lead to various therapeutic effects, particularly in cancer and inflammation.

Key Mechanisms:

- Enzyme Inhibition : The sulfinyl group may interact with the active sites of enzymes, altering their activity.

- Receptor Modulation : The compound can bind to specific receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines by modulating cellular signaling pathways related to survival and growth.

- Anti-inflammatory Effects : It has been observed to reduce inflammatory markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases.

Case Studies and Research Findings

- Anticancer Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

- Inflammation Model : In an animal model of inflammation, the compound reduced edema and inflammatory cytokine levels when administered prior to inflammatory stimuli. This suggests its potential as an anti-inflammatory agent .

- Mechanistic Insights : Further mechanistic studies revealed that the compound's interaction with specific kinases led to altered phosphorylation states of key proteins involved in cell cycle regulation, reinforcing its role as a therapeutic agent in cancer treatment.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(3-Cyano-4-(methylthio)phenyl)benzenecarboxamide | Moderate anticancer properties | Contains a methylthio group instead of sulfinyl |

| N-(3-Cyano-4-fluorophenyl)benzenecarboxamide | Lower efficacy against inflammation | Fluorine substituent alters reactivity |

| N-(3-Cyano-4-chlorophenyl)benzenecarboxamide | Anticancer activity but less potent than sulfinyl variant | Chlorine atom affects electronic properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide, and how can reaction intermediates be optimized?

- Methodological Answer : The synthesis typically involves a multi-step sequence, starting with the condensation of 3-cyano-4-(methylsulfinyl)aniline with benzoyl chloride derivatives. Key intermediates, such as the sulfinyl-substituted aniline precursor, require purification via column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7) to achieve >95% purity. Optimization of the sulfoxidation step (e.g., using mCPBA as an oxidizing agent) is critical to minimize overoxidation to sulfone byproducts .

Q. How can the compound’s solubility and stability be evaluated for in vitro assays?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in DMSO (primary solvent) followed by serial dilution in PBS (pH 7.4) or cell culture media. Measure saturation concentration via HPLC-UV at λ = 254 nm .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect degradation products. Store lyophilized samples at -20°C under argon to prevent moisture absorption and sulfoxide reduction .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- NMR : Use H and C NMR to verify the benzenecarboxamide backbone and sulfinyl group (characteristic δ ~2.7 ppm for S=O in H NMR). N NMR can resolve ambiguities in cyano group positioning .

- X-ray Crystallography : Co-crystallize with a suitable solvent (e.g., acetone) to determine bond angles and confirm the sulfinyl group’s stereochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the sulfinyl group’s role in biological activity?

- Methodological Answer :

- Synthesize analogs with sulfoxide (S=O), sulfide (S), and sulfone (SO) variants.

- Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays.

- Correlate electronic properties (computed via DFT: B3LYP/6-31G*) with IC values. The sulfinyl group’s electron-withdrawing nature may enhance binding affinity by stabilizing charge-transfer interactions .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).

- Off-Target Profiling : Use proteome-wide affinity chromatography (e.g., KinomeScan) to identify non-target interactions.

- Data Normalization : Normalize activity data to internal controls (e.g., staurosporine for kinase inhibition) to minimize inter-lab variability .

Q. How can metabolites of this compound be identified and characterized in pharmacokinetic studies?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Quench reactions with acetonitrile and analyze via UPLC-QTOF-MS (positive ion mode).

- Metabolite Identification : Screen for phase I metabolites (e.g., hydroxylation at the phenyl ring) and phase II conjugates (e.g., glucuronidation). Use software (e.g., MetabolitePilot) to predict fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.